molecular formula C18H27N3O2S2 B2645413 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine CAS No. 1396886-63-7

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine

Cat. No.: B2645413
CAS No.: 1396886-63-7
M. Wt: 381.55
InChI Key: OZLYIQBQGYZXGR-UHFFFAOYSA-N
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Description

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a piperidine ring substituted with an imidazole group and a thiophene sulfonyl group, which could impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine typically involves multi-step organic reactions:

    Formation of the Thiophene Sulfonyl Intermediate: The thiophene ring is first functionalized with an ethyl group at the 5-position and then sulfonylated using reagents like sulfur trioxide or chlorosulfonic acid.

    Imidazole Derivative Synthesis: The imidazole ring is synthesized separately, often starting from glyoxal and ammonia, followed by alkylation with isopropyl halides.

    Piperidine Ring Functionalization: The piperidine ring is functionalized with the imidazole derivative through nucleophilic substitution reactions.

    Final Coupling: The thiophene sulfonyl intermediate is coupled with the functionalized piperidine under conditions that may involve base catalysis or transition metal catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperidine and imidazole rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design, targeting specific receptors or enzymes.

    Biology: Use as a biochemical probe to study cellular pathways.

    Materials Science: Incorporation into polymers or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-methylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine
  • 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine

Uniqueness

The unique combination of the ethylthiophene sulfonyl group and the isopropylimidazole moiety in 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S2/c1-4-16-5-6-17(24-16)25(22,23)21-10-7-15(8-11-21)13-20-12-9-19-18(20)14(2)3/h5-6,9,12,14-15H,4,7-8,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLYIQBQGYZXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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